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Introduction

Pseudopelletierine is a prominent alkaloid primarily isolated from the root-bark of the
pomegranate tree (Punica granatum)[1][2]. It belongs to the class of tropane alkaloids and is a
higher homolog of tropinone[2]. Structurally, it features a bicyclic system, 9-methyl-9-
azabicyclo[3.3.1]nonan-3-one, which has been a subject of interest in synthetic and structural
chemistry[3][4]. This document provides a comprehensive overview of the physical and
chemical properties of Pseudopelletierine, detailed experimental protocols for its isolation and
synthesis, and visualizations of key chemical pathways.

Physical and Chemical Properties

Pseudopelletierine is a colorless crystalline solid that can adopt a yellowish hue upon
exposure to the elements[1]. The molecule possesses a plane of symmetry, rendering it achiral
despite having two stereogenic centers[3].

Data Presentation

The quantitative physical and chemical data for Pseudopelletierine are summarized in the
tables below for ease of reference and comparison.

Table 1: General and Structural Information
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Identifier

Value

IUPAC Name

9-Methyl-9-azabicyclo[3.3.1]Jnonan-3-one[1]

Other Names

Granatonine, Pseudopunicine, psi-Pelletierine[1]

CAS Number

552-70-5[1]

Molecular Formula

CoH1sNO[1][2]

Molecular Weight

153.23 g/mol [2]

Appearance

Colorless to yellowish crystalline solid[1]

Table 2: Physical Properties

Property Value
Melting Point 54-65 °C[1][3]
N ) Sublimes at 40 °C (0.3 mmHQ)[1]; 246 °C
Boiling Point i
(atmospheric pressure)
- Soluble in water (1g/30ml), freely soluble in
Solubility
alcohol and chloroform.
Due to the tertiary amine, Pseudopelletierine is
K basic. While a specific pKa value is not readily
pKa

available in the literature, it is expected to be in

the range of similar bicyclic amines.

Table 3: Spectroscopic Data
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Spectroscopy Key Data Points

Signals are observed for the N-methyl group

(singlet at &H = 2.67), bridgehead protons H-1
1H NMR and H-5 (dH = 3.36), and various methylene

protons, with assignments confirmed by NOESY

spectra[3].

The spectrum displays six signals due to the

molecule's symmetry, including a quaternary

13C NMR _ _
carbon and signals for methylene and methine
carbons[3].
The IR spectrum shows characteristic

IR Spectroscopy absorption bands for a ketone functional

group[3].

The molecular ion peak (M+e) is observed at

Mass Spectrometry /z 153[3]
m/z .

Experimental Protocols
Isolation of Pseudopelletierine from Punica granatum
Root-Bark

The isolation of Pseudopelletierine leverages its basicity to separate it from other lipophilic
compounds present in the pomegranate root-bark.

Methodology:

» Basification and Extraction: The powdered root-bark is treated with a basic solution (e.g., a
suspension of calcium oxide and sodium hydroxide) to deprotonate the alkaloid's ammonium
salt form[3]. This increases its solubility in organic solvents. The resulting paste is then
extracted with an organic solvent such as chloroform([3].

» Acid-Base Extraction: The organic extract containing the alkaloids and other lipophilic
substances is then washed with a strongly acidic aqueous solution. This protonates the basic
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nitrogen of Pseudopelletierine, rendering it hydrophilic and selectively partitioning it into the
agueous phase[3]. Other non-basic lipophilic impurities remain in the organic phase.

Re-extraction: The acidic agueous phase is then made basic again, and the deprotonated
Pseudopelletierine is re-extracted into a fresh organic solvent[3].

Purification: The solvent is removed under reduced pressure to yield the crude alkaloid.
Further purification can be achieved by column chromatography on silica gel, with fractions
monitored by Thin-Layer Chromatography (TLC) using Dragendorff's reagent for
visualization[3]. The final product is a colorless, crystalline solid[3].

Robinson-Schopf Synthesis of Pseudopelletierine

A classic and efficient method for the total synthesis of Pseudopelletierine is the Robinson-

Schopf synthesis, which is a one-pot reaction.

Methodology:

Reaction Setup: The synthesis involves the condensation of glutaraldehyde, methylamine,
and acetonedicarboxylic acid[1]. The reaction is typically carried out under mild,
"physiological" conditions, often in a buffered solution to maintain a suitable pH.

Double Mannich Reaction: The mechanism involves a double Mannich reaction. The
methylamine reacts with glutaraldehyde to form an iminium ion, which is then attacked by the
enolate of acetonedicarboxylic acid. This is followed by an intramolecular Mannich reaction
to form the bicyclic core.

Decarboxylation: The intermediate bicyclic dicarboxylic acid is then decarboxylated by
heating in an acidic solution to yield Pseudopelletierine.

Workup and Purification: The reaction mixture is made basic and extracted with an organic
solvent like methylene chloride. The crude product can be purified by sublimation or
recrystallization from pentane to yield nearly colorless crystals.

Mandatory Visualizations
Chemical Pathways and Experimental Workflows
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The following diagrams illustrate the key chemical transformations and experimental
procedures associated with Pseudopelletierine.
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Caption: Workflow for the isolation of Pseudopelletierine from its natural source.
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Caption: Robinson-Schopf synthesis of Pseudopelletierine.
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Caption: Willstatter's synthesis of cyclooctatetraene from Pseudopelletierine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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